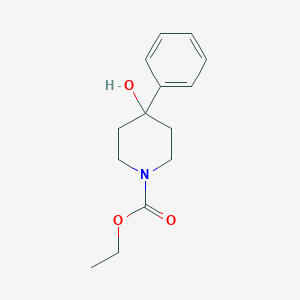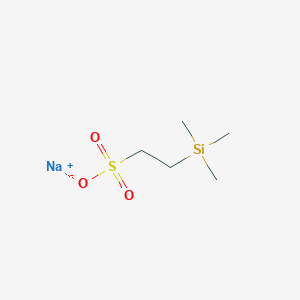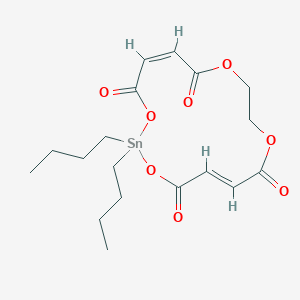
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone, also known as Stannoxane, is a chemical compound with a unique structure and potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone is not fully understood. However, it is believed to act as a Lewis acid, which can coordinate with electron-rich molecules to form stable complexes. 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has been shown to be a potent oxidizing agent, which can abstract electrons from organic molecules and initiate radical reactions.
Biochemische Und Physiologische Effekte
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to certain cell lines, including human breast cancer cells and mouse fibroblast cells. 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has also been found to induce apoptosis, or programmed cell death, in these cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone offers several advantages for lab experiments, including its ease of synthesis, stability, and reactivity. However, it also has some limitations, such as its toxicity and potential environmental hazards associated with its use.
Zukünftige Richtungen
There are several future directions for the study of 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone. One potential area of research is its use as a catalyst for organic reactions. 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has been shown to be a promising catalyst for the synthesis of lactones and lactams, and further studies could explore its potential applications in other organic transformations. Another area of research is the development of tin-containing materials using 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone as a precursor. Tin oxide nanoparticles and thin films have potential applications in electronics, energy storage, and catalysis. Finally, the toxicological and environmental effects of 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone should be further investigated to ensure its safe use in scientific research.
Conclusion:
In conclusion, 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone is a unique chemical compound with potential applications in various scientific fields. Its ease of synthesis, stability, and reactivity make it a promising reagent for organic synthesis and the preparation of tin-containing materials. However, its toxicity and potential environmental hazards should be carefully considered. Further studies are needed to fully understand the mechanism of action and potential applications of 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone.
Synthesemethoden
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone can be synthesized by reacting dibutyltin oxide with 2,3-dimethoxy-1,4-benzoquinone in the presence of a catalytic amount of acid. This method results in the formation of 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone as a yellow-orange solid with a characteristic odor.
Wissenschaftliche Forschungsanwendungen
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has been studied for its potential applications in various scientific fields, including organic chemistry, materials science, and biochemistry. It has been found to be a useful reagent for the synthesis of organic compounds, such as lactones and lactams. 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has also been used as a precursor for the preparation of tin-containing materials, such as tin oxide nanoparticles and thin films.
Eigenschaften
CAS-Nummer |
18824-11-8 |
|---|---|
Produktname |
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone |
Molekularformel |
C18H26O8Sn |
Molekulargewicht |
489.1 g/mol |
IUPAC-Name |
(5E,13Z)-2,2-dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone |
InChI |
InChI=1S/C10H10O8.2C4H9.Sn/c11-7(12)1-3-9(15)17-5-6-18-10(16)4-2-8(13)14;2*1-3-4-2;/h1-4H,5-6H2,(H,11,12)(H,13,14);2*1,3-4H2,2H3;/q;;;+2/p-2/b3-1-,4-2+;;; |
InChI-Schlüssel |
CEODJEYOIRWOQD-FSXDZTBKSA-L |
Isomerische SMILES |
CCCC[Sn]1(OC(=O)/C=C/C(=O)OCCOC(=O)/C=C\C(=O)O1)CCCC |
SMILES |
CCCC[Sn]1(OC(=O)C=CC(=O)OCCOC(=O)C=CC(=O)O1)CCCC |
Kanonische SMILES |
CCCC[Sn]1(OC(=O)C=CC(=O)OCCOC(=O)C=CC(=O)O1)CCCC |
Andere CAS-Nummern |
18824-11-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



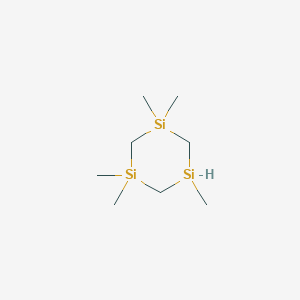
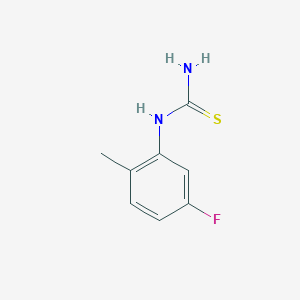
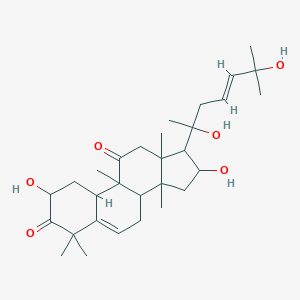
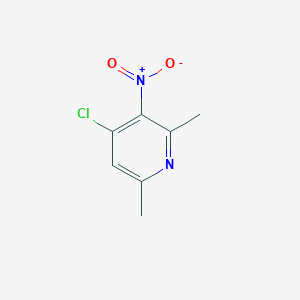
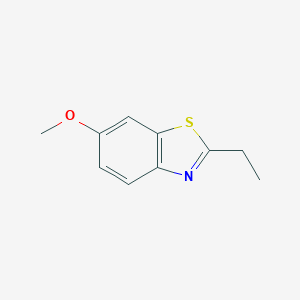
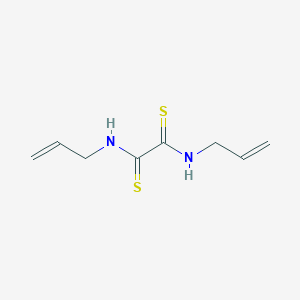
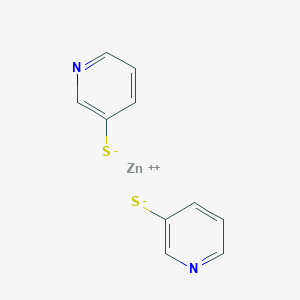
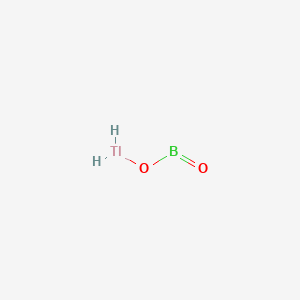
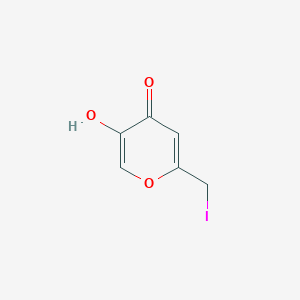
![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)
![(2R)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B103020.png)
